molecular formula C9H4F2LiNO2 B2983199 Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate CAS No. 1955494-25-3

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B2983199
CAS No.: 1955494-25-3
M. Wt: 203.07
InChI Key: LMQFTTUYOOLACJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS: 1955494-25-3) is a lithium salt featuring a 2-(2-cyanophenyl)-2,2-difluoroacetate anion. It is commercially available through two suppliers, suggesting moderate industrial or research interest . The presence of fluorine and a nitrile group (cyano) in its structure aligns with trends in medicinal chemistry, where fluorine is often used to optimize drug-like properties .

Properties

IUPAC Name

lithium;2-(2-cyanophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12;/h1-4H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQFTTUYOOLACJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C#N)C(C(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955494-25-3
Record name lithium 2-(2-cyanophenyl)-2,2-difluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(2-cyanophenyl)-2,2-difluoroacetic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels and signaling pathways. The difluoroacetate group may interact with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Structural Analogues from Commercial Databases

Several structurally related lithium salts are documented in supplier catalogs (Table 1). These compounds share a lithium cation paired with substituted aromatic or heterocyclic carboxylates but differ in substituents, which critically influence their properties:

Table 1: Structural Analogues of Lithium(1+) Salts

Compound Name CAS RN Substituent Suppliers
Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate 1955494-25-3 2-Cyanophenyl, difluoroacetate 2
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate 2155852-03-0 2-Methyloxetan-2-yl 1
Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate 2089255-92-3 3-Benzyl-1,2,4-oxadiazol-5-yl 1
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate 1955514-46-1 3-Butyl-1,2,4-oxadiazol-5-yl 3
Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate 2171942-03-1 3-Methylpyridin-2-yl, phenylpropanoate 1

Key Observations :

  • Fluorine Impact: The difluoroacetate group likely increases lipophilicity and metabolic stability relative to non-fluorinated analogues, a common strategy in drug design to improve bioavailability .
  • Commercial Availability : The higher number of suppliers for the 3-butyl-oxadiazole variant (3 suppliers) may reflect broader industrial applications, such as catalysis or electrolyte formulations .

Fluorinated Analogues in Pharmaceuticals

For example:

  • Difluoroacetophenone Derivatives (e.g., 2',5'-difluoroacetophenone, CAS: 1979-36-8) share fluorine substitution but differ in backbone structure (acetophenone vs. acetate). These compounds are often intermediates in synthesizing bioactive molecules, where fluorine enhances stability and binding .
  • Drug Design Trends : Fluorine incorporation in drugs (e.g., Sitagliptin, Crizotinib) improves metabolic resistance and target engagement. The target compound’s difluoroacetate group may similarly stabilize the anion against enzymatic degradation .

Role of Fluorine and Substituents in Physicochemical Properties

Fluorine-Induced Effects

  • Lipophilicity : Difluoro substitution typically increases logP values, enhancing membrane permeability. This property is critical for central nervous system (CNS) drugs or lipid-based formulations .

Cyano Group Contributions

  • The nitrile group in the 2-cyanophenyl substituent may act as a hydrogen-bond acceptor or participate in click chemistry, enabling conjugation in drug delivery systems or polymer synthesis .

Commercial and Industrial Implications

This discrepancy may reflect:

  • Synthetic Complexity: The difluoroacetate and cyanophenyl groups could necessitate specialized fluorination or cyanation steps, increasing production costs .
  • Niche Applications : The compound’s unique structure might target specific research areas, such as lithium-ion battery electrolytes or asymmetric catalysis, where fluorinated salts enhance conductivity or enantioselectivity .

Biological Activity

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate is a lithium salt characterized by its unique difluoroacetate group and a cyanophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections will delve into its synthesis, biological interactions, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-(2-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually conducted in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled conditions to ensure high yield and purity.

Chemical Properties:

  • Molecular Formula: C9H4F2LiNO2
  • Molecular Weight: 203.1 g/mol
  • CAS Number: 2680537-70-4
  • IUPAC Name: Lithium; 2-(4-cyanophenyl)-2,2-difluoroacetate

The biological activity of this compound is believed to arise from its interaction with various biomolecules. The lithium ion can influence ionic balance within cells, while the cyanophenyl group may interact with specific receptors or enzymes. These interactions can modulate signaling pathways critical for cellular function.

Therapeutic Potential

Research suggests that this compound may exhibit several therapeutic properties:

  • Neuroprotective Effects: Similar to other lithium compounds, it may help stabilize mood and protect against neurodegenerative processes.
  • Anti-inflammatory Activity: Preliminary studies indicate potential anti-inflammatory effects that could be beneficial in treating conditions like arthritis or neuroinflammation.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies:
    • A study examined its effects on neuronal cell lines, showing that the compound could enhance cell viability under stress conditions, suggesting neuroprotective properties.
    • Another investigation focused on its interaction with specific enzymes involved in inflammatory pathways, revealing inhibition that could lead to reduced inflammation.
  • In Vivo Studies:
    • Animal models treated with this compound demonstrated improved outcomes in models of depression and anxiety compared to controls.
    • Long-term administration resulted in significant neuroprotection in models of Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Lithium(1+) 3-(4-cyanophenyl)-3-hydroxybutanoateHydroxybutanoic acid derivativeHydroxyl group enhances solubility
Lithium(1+) 3-(phenyl)-3-methylbutanoateContains a branched alkane structurePotentially different metabolic pathways
Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylateFeatures an oxetane ringUnique reactivity patterns due to ring strain

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